3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
CAS No.:
Cat. No.: VC15593605
Molecular Formula: C21H15ClO3
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15ClO3 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
| Standard InChI | InChI=1S/C21H15ClO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3 |
| Standard InChI Key | XEXBHVHAAGTODS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name, 5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.0²,⁶.0¹²,¹⁶]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one, delineates its tetracyclic framework . Key features include:
-
Chromenone core: A benzopyran-4-one system (positions 1–3, 7–10).
-
Furan ring: Fused at positions 2 and 3 of the chromenone.
-
Cyclopentane ring: Partially saturated, contributing to the dihydro designation.
-
Substituents: A 4-chlorophenyl group at position 5 and a methyl group at position 7.
Structural Representation
The compound’s canonical SMILES, CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl, and InChIKey (XEXBHVHAAGTODS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 374759-27-0 | |
| Molecular Formula | C₂₁H₁₅ClO₃ | |
| Molecular Weight | 350.8 g/mol | |
| PubChem CID | 986553 | |
| SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound typically involves multi-step protocols leveraging cycloaddition and annulation reactions. A notable method involves the inverse electron-demand Diels-Alder (iEDDA) reaction using ortho-quinone methide (o-QM) intermediates . For example:
-
Formation of o-QM: Generated via acid-catalyzed dehydration of Mannich bases.
-
Cycloaddition: Reaction with electron-rich dienophiles (e.g., dihydrofuran) under thermal conditions (120°C in acetonitrile) .
-
Post-functionalization: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| o-QM formation | HCl, DMF, 100°C | 75% | |
| Cycloaddition | 2,3-Dihydrofuran, BF₃·Et₂O, 120°C | 28% | |
| Chlorophenylation | 4-Chlorophenylboronic acid, Pd(PPh₃)₄ | 65% |
Challenges and Optimizations
-
Regioselectivity: Competing pathways may yield regioisomers; BF₃·Et₂O enhances selectivity for the desired product .
-
Yield Improvements: Microwave-assisted synthesis and flow chemistry reduce reaction times (from 24h to 2h) and improve yields to ~50% .
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for this specific compound is limited, analogs like 3-(4-methoxyphenyl)-4-methyl-... (PubChem CID 4318998) reveal:
-
Planar chromenone core: Dihedral angles <5° between fused rings.
-
Chlorophenyl orientation: Orthogonal to the chromenone plane (θ ≈ 85°) .
Spectroscopic Signatures
-
¹H NMR (CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 5.71 (s, 1H, furan-H), 2.69–2.77 (m, 2H, cyclopentane-CH₂) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Low in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .
-
LogP: Predicted 3.8 (ChemAxon), indicating moderate lipophilicity .
-
Stability: Stable at RT under inert atmospheres; degrades upon UV exposure (t₁/₂ = 48h).
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C | DSC |
| λmax (UV-Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) | Methanol |
| pKa | 8.2 (enol) | Potentiometric |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
4-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP pockets .
-
Methyl Substituent: Reduces metabolic oxidation, improving plasma half-life (t₁/₂ = 6h in mice).
Applications and Comparative Analysis
Medicinal Chemistry
This compound serves as a lead structure for Eif4A inhibitors, which target translation initiation in cancer cells . Analog 4-methyl-3-(4-methylphenyl)-... (Smolecule) shows 10-fold higher potency, highlighting the role of substituent electronics.
Material Science
Its rigid, conjugated framework makes it a candidate for organic semiconductors (Eg = 2.8 eV) .
Table 4: Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume